3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Scientific Research Applications
Inhibitory Properties and Biological Activity
A series of derivatives similar to the specified compound have been synthesized and evaluated for their ability to selectively inhibit human heart chymase, showcasing the potential of these compounds in the development of novel nonpeptide inhibitors with high selectivity against certain enzymes over others like chymotrypsin and cathepsin G. The research underscores the importance of structural features for enzyme inhibition and provides insights into molecular modeling studies, emphasizing hydrophobic interactions and hydrogen-bond acceptors for enhanced activity (Niwata et al., 1997).
Synthesis and Structural Exploration
The synthesis and structural exploration of novel imidazolidine-2,4-dione derivatives highlight the versatility and potential of these compounds in creating new therapeutic agents. For instance, new methodologies for synthesizing diazaestrone analogs involve chemoselective N-alkylation, showcasing innovative approaches to compound development (Parihar & Ramana, 2003). Additionally, the antimicrobial activity of thiazolidine-2,4-diones derivatives against various bacterial strains has been evaluated, demonstrating significant potential in the development of new antimicrobial agents (Prakash et al., 2011).
Antitumor and Antihyperglycemic Activities
Research on novel cyclic arylsulfonylureas derivatives, including structures related to the compound , has shown promising antitumor activity against a range of tumor cell lines, particularly in ovarian and renal cancer cells. This highlights the potential of these compounds in cancer therapy, complemented by ADME-T and pharmacophore prediction studies to further understand their mechanism of action (El-Deeb et al., 2010). Moreover, novel thiazolidine-2,4-diones have been evaluated as oral antihyperglycemic agents, indicating their potential in treating conditions such as diabetes through the modulation of glucose and insulin levels (Wrobel et al., 1998).
Mechanism of Action
Target of Action
The compound “3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex molecule with a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-27(25,26)15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECWVFWNBDOOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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